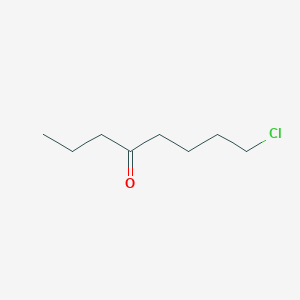
4-Octanone, 8-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octanone, 8-chloro- is an organic compound with the molecular formula C8H15ClO It is a chlorinated derivative of 4-octanone, which is a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octanone, 8-chloro- typically involves the chlorination of 4-octanone. One common method is the free radical chlorination, where 4-octanone is treated with chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Often carried out in a non-polar solvent like carbon tetrachloride.
Reaction Time: Several hours to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of 4-Octanone, 8-chloro- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The process involves:
Continuous addition of chlorine gas: to a solution of 4-octanone.
Use of UV light: to initiate the reaction.
Efficient cooling systems: to manage the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Octanone, 8-chloro- can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can replace the chlorine atom.
Major Products Formed
Oxidation: 8-chlorooctanoic acid.
Reduction: 8-chloro-4-octanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Octanone, 8-chloro- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Octanone, 8-chloro- involves its interaction with various molecular targets. The chlorine atom can participate in:
Electrophilic reactions: Making the compound reactive towards nucleophiles.
Enzyme inhibition: Potentially inhibiting enzymes by forming covalent bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
4-Octanone: The non-chlorinated parent compound.
4-Octanol: The alcohol derivative.
8-Chlorooctanoic acid: The oxidized form.
Uniqueness
4-Octanone, 8-chloro- is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential biological activity compared to its non-chlorinated counterparts.
Properties
CAS No. |
106230-25-5 |
|---|---|
Molecular Formula |
C8H15ClO |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
8-chlorooctan-4-one |
InChI |
InChI=1S/C8H15ClO/c1-2-5-8(10)6-3-4-7-9/h2-7H2,1H3 |
InChI Key |
POHQIGCIXQDILA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















